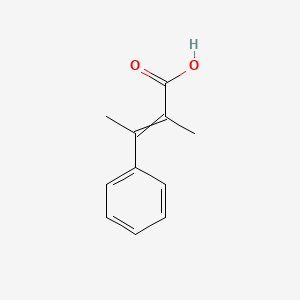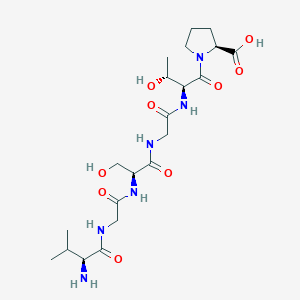
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane is a chemical compound with the molecular formula C9H9BrF4Si It is characterized by the presence of a bromine atom, four fluorine atoms, and a trimethylsilyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane typically involves the reaction of 2-bromo-3,4,5,6-tetrafluorophenyl lithium with trimethylsilyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as organometallic reagents, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Organolithium or Grignard reagents are commonly used for substitution reactions.
Catalysts: Palladium catalysts are used for coupling reactions.
Solvents: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or vinyl derivative of the original compound .
Wissenschaftliche Forschungsanwendungen
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the trimethylsilyl group can be selectively modified, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,3,5,6-tetrafluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a trimethylsilyl group.
2-Bromo-5-(trifluoromethoxy)pyridine: Contains a pyridine ring and a trifluoromethoxy group, offering different reactivity and applications.
Uniqueness
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane is unique due to the combination of its bromine, fluorine, and trimethylsilyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying complex chemical reactions .
Eigenschaften
CAS-Nummer |
17048-07-6 |
|---|---|
Molekularformel |
C9H9BrF4Si |
Molekulargewicht |
301.15 g/mol |
IUPAC-Name |
(2-bromo-3,4,5,6-tetrafluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H9BrF4Si/c1-15(2,3)9-4(10)5(11)6(12)7(13)8(9)14/h1-3H3 |
InChI-Schlüssel |
DSGWTHXIPGTHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1Br)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


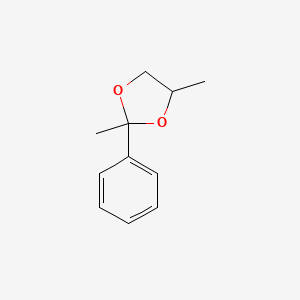
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)

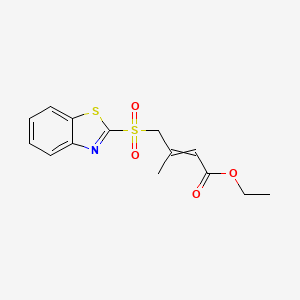
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)

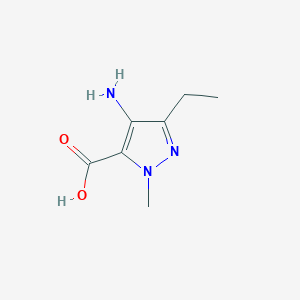

![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)
